molecular formula C10H13BO3 B13466395 (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid

(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid

Cat. No.: B13466395
M. Wt: 192.02 g/mol
InChI Key: AKLJWWJPDDKOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid: is a boronic acid derivative that contains a benzofuran ring. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method involves palladium-catalyzed ring closure by an intramolecular Wittig reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of microwave-assisted synthesis (MWI) has been reported for similar benzofuran derivatives, which could be adapted for industrial production .

Mechanism of Action

The mechanism of action of [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid is not fully understood. it is believed to involve interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which could explain their anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: What sets [2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]boronic acid apart is its specific structure, which combines the benzofuran ring with a boronic acid group.

Properties

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)ethylboronic acid

InChI

InChI=1S/C10H13BO3/c12-11(13)5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7,12-13H,3-6H2

InChI Key

AKLJWWJPDDKOQC-UHFFFAOYSA-N

Canonical SMILES

B(CCC1=CC2=C(C=C1)OCC2)(O)O

Origin of Product

United States

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